Tissue-Selective PGC-1α Induction: ZLN005 Activates PGC-1α in Skeletal Muscle but Not in Hepatocytes
ZLN005 exhibits a distinct tissue-selective activation profile that differentiates it from non-selective PGC-1α modulators. In L6 myotubes (skeletal muscle cells), ZLN005 treatment at 20 μmol/L for 24 hours increased PGC-1α mRNA levels by approximately threefold relative to untreated control cells [1]. This induction was accompanied by a 1.8-fold improvement in glucose uptake and a 1.28-fold increase in palmitic acid oxidation at the same concentration [2]. In contrast, when tested in rat primary hepatocytes under identical treatment conditions (24-hour exposure), ZLN005 produced no detectable increase in PGC-1α mRNA levels, nor did it affect the expression of the gluconeogenic enzyme PEPCK or glucose production [3]. This cell-type specificity is mechanistically linked to AMPK pathway activation, which occurs in L6 myotubes but not in hepatocytes following ZLN005 treatment . For researchers requiring muscle-specific PGC-1α activation without confounding hepatic effects, ZLN005 provides a unique tool that cannot be replicated by non-selective PGC-1α activators.
| Evidence Dimension | PGC-1α mRNA expression fold change |
|---|---|
| Target Compound Data | ~3-fold increase (20 μmol/L, 24 h) in L6 myotubes |
| Comparator Or Baseline | No significant change in rat primary hepatocytes (20 μmol/L, 24 h) |
| Quantified Difference | ~3-fold increase in muscle cells vs. 0-fold change in hepatocytes |
| Conditions | L6 myotubes vs. rat primary hepatocytes; 20 μmol/L ZLN005; 24 h treatment |
Why This Matters
This tissue-selective activation profile allows researchers to study muscle-specific mitochondrial biogenesis and glucose metabolism without confounding effects on hepatic gluconeogenesis, a critical differentiator when selecting tool compounds for metabolic disease models.
- [1] Zhang LN, Zhou HY, Fu YY, et al. Novel Small-Molecule PGC-1α Transcriptional Regulator With Beneficial Effects on Diabetic db/db Mice. Diabetes. 2013;62(4):1297-1307. Figure 1B: ZLN005 increased PGC-1α mRNA levels in a dose-dependent manner; 20 μmol/L ZLN005 caused a threefold increase over the control after 24 h. View Source
- [2] Zhang LN, et al. Diabetes. 2013;62(4):1297-1307. Figure 1E-F: ZLN005 stimulated glucose uptake dose dependently after 24 h of treatment, with 20 μmol/L resulting in a 1.8-fold improvement; ZLN005 increased oxidation of palmitic acid dose dependently, with 20 μmol/L resulting in a 1.28-fold increase. View Source
- [3] Zhang LN, et al. Diabetes. 2013;62(4):1297-1307. Figure 2A-C: ZLN005 had no effect on levels of PGC-1α mRNA in rat primary hepatocytes after 24 h of treatment. The expression of PEPCK was not affected, nor did ZLN005 increase glucose production. View Source
